N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(phenylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety linked to a phenylsulfanyl propanehydrazide group, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 6-bromo-1,3-benzodioxole-5-carboxaldehyde and 3-(phenylsulfanyl)propanehydrazide under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the benzodioxole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s brominated benzodioxole moiety is believed to play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
- **2-BROMO-N’-[(E)-(4-{(E)-[(2-BROMOBENZOYL)HYDRAZONO]METHYL}PHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE is unique due to its specific combination of a brominated benzodioxole ring and a phenylsulfanyl propanehydrazide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15BrN2O3S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H15BrN2O3S/c18-14-9-16-15(22-11-23-16)8-12(14)10-19-20-17(21)6-7-24-13-4-2-1-3-5-13/h1-5,8-10H,6-7,11H2,(H,20,21)/b19-10+ |
InChI Key |
PHWPSBYXFSGRDI-VXLYETTFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CCSC3=CC=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCSC3=CC=CC=C3)Br |
Origin of Product |
United States |
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